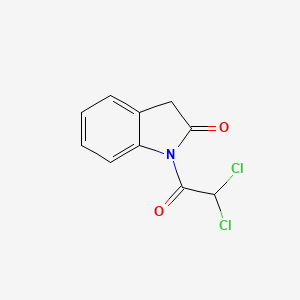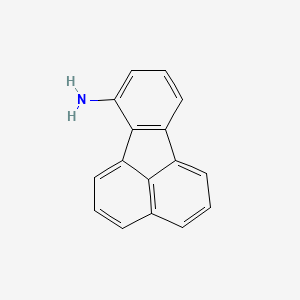![molecular formula C18H14N4O2 B13745688 Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- CAS No. 21811-64-3](/img/structure/B13745688.png)
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL is an organic compound with the molecular formula C18H14N4O2. It is characterized by the presence of azo groups (-N=N-) linked to a phenylene ring and bisphenol units. This compound is known for its vibrant color properties and is often used in dye and pigment industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL typically involves the diazotization of p-phenylenediamine followed by coupling with bisphenol. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo linkage .
Industrial Production Methods: In industrial settings, the production of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the precise control of reactant concentrations and reaction times to optimize the formation of the desired product .
Types of Reactions:
Oxidation: P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo groups in the compound can be reduced to amines under specific conditions.
Substitution: The phenolic hydroxyl groups can participate in electrophilic substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain due to its vibrant color properties.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Widely used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL involves its interaction with molecular targets through its azo and phenolic groups. The azo groups can participate in electron transfer reactions, while the phenolic groups can form hydrogen bonds and interact with various biological molecules. These interactions can lead to changes in the structure and function of the target molecules, contributing to the compound’s effects .
Comparaison Avec Des Composés Similaires
P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL: Unique due to its specific azo and bisphenol structure.
P,P’-[P-PHENYLENEBIS(AZO)]BISANILINE: Similar structure but with aniline units instead of bisphenol.
P,P’-[P-PHENYLENEBIS(AZO)]BISNAPHTHOL: Contains naphthol units, offering different chemical properties.
Uniqueness: P,P’-[P-PHENYLENEBIS(AZO)]BISPHENOL stands out due to its combination of azo and bisphenol groups, which confer unique chemical reactivity and applications in various fields .
Propriétés
Numéro CAS |
21811-64-3 |
|---|---|
Formule moléculaire |
C18H14N4O2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C18H14N4O2/c23-17-9-5-15(6-10-17)21-19-13-1-2-14(4-3-13)20-22-16-7-11-18(24)12-8-16/h1-12,23-24H |
Clé InChI |
AOCDFLRLNPGEIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


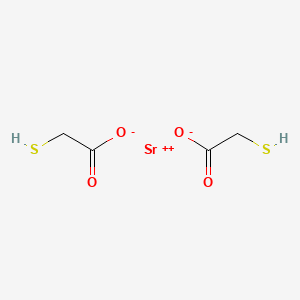

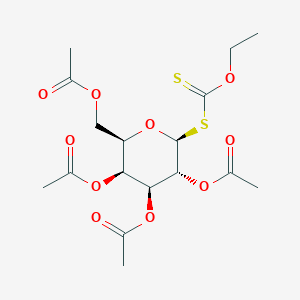
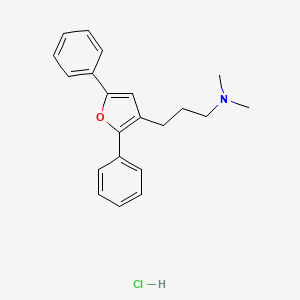
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
